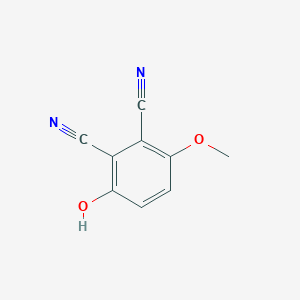
Dehydroxy Tetrabenzyloxy Canagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroxy Tetrabenzyloxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance the pharmacological properties of Canagliflozin by modifying its chemical structure, potentially improving its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Tetrabenzyloxy Canagliflozin involves multiple steps, starting with the preparation of the core Canagliflozin structure. The key steps include:
Formation of the Core Structure: The core structure of Canagliflozin is synthesized through a series of reactions involving the coupling of a glucose derivative with a benzyl-protected phenyl group.
Dehydroxylation: The hydroxyl groups on the glucose moiety are selectively removed using reagents such as trifluoroacetic acid or other strong acids.
Tetrabenzyloxylation: The remaining hydroxyl groups are protected with benzyl groups using benzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dehydroxy Tetrabenzyloxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dehydroxy Tetrabenzyloxy Canagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on SGLT2 inhibitors.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored for its therapeutic potential in managing type 2 diabetes and related cardiovascular and renal outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dehydroxy Tetrabenzyloxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose from the renal tubular lumen, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function.
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: The parent compound, used for managing type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects.
Ertugliflozin: A newer SGLT2 inhibitor with similar therapeutic applications.
Uniqueness
Dehydroxy Tetrabenzyloxy Canagliflozin is unique due to its modified structure, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound, Canagliflozin. The presence of benzyl groups and the absence of hydroxyl groups potentially enhance its stability and bioavailability.
Properties
Molecular Formula |
C52H49FO6S |
|---|---|
Molecular Weight |
821.0 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C52H49FO6S/c1-37-22-25-44(30-43(37)31-46-28-29-48(60-46)42-23-26-45(53)27-24-42)52(54)51(58-35-41-20-12-5-13-21-41)50(57-34-40-18-10-4-11-19-40)49(56-33-39-16-8-3-9-17-39)47(59-52)36-55-32-38-14-6-2-7-15-38/h2-30,47,49-51,54H,31-36H2,1H3/t47-,49-,50+,51-,52+/m1/s1 |
InChI Key |
OCIXNZRUZIALEI-WYCSEUNKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)




![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)




